molecular formula C14H13NO4S B7739578 2-(furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid

2-(furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid

Cat. No.: B7739578
M. Wt: 291.32 g/mol
InChI Key: LHKGDPIDTTUWLQ-UHFFFAOYSA-N
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Description

2-(Furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a benzothiophene derivative characterized by a tetrahydrobenzothiophene core substituted with a furan-2-amido group at position 2 and a carboxylic acid moiety at position 2. The compound’s structure combines a rigid bicyclic system with polar functional groups, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-12(9-5-3-7-19-9)15-13-11(14(17)18)8-4-1-2-6-10(8)20-13/h3,5,7H,1-2,4,6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKGDPIDTTUWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Ethyl Esters

A widely adopted method involves saponification of ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under alkaline conditions. In a representative procedure, potassium hydroxide (1.7 g, 30 mmol) is added to an emulsion of the ester in water (20 mL) and heated at 40°C for 1.5 hours. This yields the carboxylic acid with a 96% efficiency after acidification and recrystallization from ethanol-DMF.

Key Reaction Parameters

ParameterValue
SolventH₂O
BaseKOH
Temperature40°C
Yield96%

Alternative Reduction Pathways

Borane-THF complexes enable selective reduction of ester functionalities to alcohols, though this step is less relevant for the carboxylic acid target. For instance, treating the ester with borane-THF (0.95 M in THF) at 0–20°C for 2 hours quantitatively reduces the ester to a primary alcohol. While unnecessary for the core acid, this method highlights the versatility of borane reagents in modifying the benzothiophene scaffold.

Amidation with Furan-2-Carbonyl Chloride

The final step involves coupling the amine at position 2 with furan-2-carbonyl chloride to form the target amide. This reaction is typically conducted under Schotten-Baumann conditions to minimize side reactions.

Reaction Optimization

In a protocol adapted from kinase inhibitor synthesis, the amine intermediate (1.0 mmol) is dissolved in dry THF under nitrogen. Furan-2-carbonyl chloride (1.2 mmol) is added dropwise at 0°C, followed by triethylamine (1.5 mmol) to scavenge HCl. The mixture is stirred at room temperature for 12 hours, yielding the amide after aqueous workup and column chromatography (hexane/ethyl acetate gradient).

Critical Parameters for Amidation

ParameterValue
SolventTetrahydrofuran (THF)
BaseTriethylamine
Temperature0°C → room temperature
Yield72–85% (estimated)

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat and mass transfer, reducing reaction times. A mixed solvent system (DMF/THF 1:3) enhances solubility of both the amine and acyl chloride, while microwave-assisted synthesis could further accelerate the amidation step.

Purification and Characterization

Final purification ensures pharmaceutical-grade purity, with recrystallization and chromatography being the primary methods.

Recrystallization

The crude product is dissolved in a minimal volume of hot ethanol, filtered, and cooled to −20°C to induce crystallization. This method, adapted from tetrahydrobenzo[b]thiophene purification protocols, typically achieves >98% purity.

Chromatographic Techniques

Silica gel column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1) effectively separates the amide from unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase provides analytical validation.

Challenges and Mitigation Strategies

Regioselectivity in Amination

Competing substitution at position 4 or 5 of the benzothiophene ring can occur during amination. Employing directing groups (e.g., sulfonic acid esters) or using bulky bases (e.g., LDA) to deprotonate specific positions enhances regiocontrol.

Stability of Furan-2-Carbonyl Chloride

The acyl chloride is moisture-sensitive, requiring strict anhydrous conditions. In-situ generation via reaction of furan-2-carboxylic acid with oxalyl chloride (1.1 equiv) and catalytic DMF in dichloromethane minimizes decomposition .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

2-(furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural features and molecular data of the target compound with its analogues:

Compound Name Molecular Formula Molecular Weight Substituent at Position 2 Substituent at Position 3 Key References
2-(Furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (Target) C₁₄H₁₃NO₄S 307.33 g/mol Furan-2-amido Carboxylic acid
2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₁H₁₄N₂O₂S 238.31 g/mol Acetamido Carboxamide
2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid C₁₇H₁₇NO₄S 331.39 g/mol 4-Methoxybenzamido Carboxylic acid
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₅H₁₆FN₂OS 306.37 g/mol Amino-N-(2-fluorophenyl) Carboxamide
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid C₁₁H₁₃NO₃S 239.29 g/mol Acetylamino Carboxylic acid

Key Observations :

  • Polarity : The carboxylic acid group at position 3 enhances solubility compared to carboxamide derivatives (e.g., acetamido-carboxamide in ) .
  • Molecular Weight : The target compound’s higher molecular weight (307.33 g/mol) compared to simpler analogues (e.g., 238.31 g/mol for acetamido-carboxamide) may influence bioavailability .
Anti-inflammatory and Anti-cancer Potential
  • Fluorophenyl Derivative : The 2-fluoro-N-phenyl carboxamide analogue (C₁₅H₁₆FN₂OS) exhibits anti-inflammatory and anti-cancer activities, as demonstrated in crystallographic and pharmacological studies .
  • Methoxybenzamido Derivative: The 4-methoxybenzamido-substituted compound (C₁₇H₁₇NO₄S) is commercially available for research applications, suggesting utility in drug discovery pipelines .

Biological Activity

The compound 2-(furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a member of the benzothiophene class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is C12H13N1O3S1C_{12}H_{13}N_{1}O_{3}S_{1} with a molecular weight of approximately 251.30 g/mol. The compound features a furan ring and a benzothiophene moiety, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted thiophenes in the presence of various solvents such as acetic anhydride or ethanol under controlled temperatures. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compounds .

Analgesic Properties

Research indicates that derivatives of benzothiophene can exhibit significant analgesic properties. In a study utilizing the "hot plate" method on mice, it was found that certain derivatives demonstrated analgesic effects that surpassed those of standard analgesics like metamizole . This suggests potential applications in pain management therapies.

Antimicrobial Activity

Benzothiophene derivatives have also been explored for their antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that 2-(furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid may possess similar properties .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific biological targets within cells. Preliminary pharmacological studies suggest that these compounds may modulate neurotransmitter systems or inhibit specific enzymes involved in pain pathways.

Case Studies

Several studies have focused on the biological evaluation of benzothiophene derivatives:

  • Study on Analgesic Activity : In a comparative study using various benzothiophene derivatives, it was shown that certain modifications could enhance analgesic properties significantly. The study highlighted the importance of structural modifications in optimizing therapeutic effects .
  • Antimicrobial Evaluation : Another case study evaluated a series of benzothiophene derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated promising activity against resistant strains, suggesting potential for development into new antibiotic agents.

Data Summary

Property Value
Molecular FormulaC₁₂H₁₃N₁O₃S₁
Molecular Weight251.30 g/mol
Analgesic ActivityEffective in "hot plate" tests
Antimicrobial ActivityEffective against various strains

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves functionalizing the benzothiophene core at the 3-position with a carboxylic acid group and introducing the furan-2-amido moiety via amidation. Key steps include:

  • Core formation : Cyclization of substituted cyclohexenethiols with α,β-unsaturated esters to construct the tetrahydrobenzothiophene ring .
  • Amidation : Reaction of the benzothiophene-3-carboxylic acid derivative with furan-2-carbonyl chloride or activated furan-2-carboxylic acid (e.g., using HATU/DIPEA in DMF) to form the amide bond .
  • Purification : Reverse-phase HPLC or recrystallization to isolate the final product .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzothiophene scaffold, amide linkage, and furan substituent. Key signals include the amide NH (~8–10 ppm) and furan protons (~6.5–7.5 ppm) .
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} (C=O stretch of amide and carboxylic acid) and ~3200 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry : LC-HRMS provides molecular ion confirmation and fragmentation patterns .

Advanced: How can coupling reaction efficiency be optimized for introducing the furan-2-amido group?

Methodological Answer:

  • Activation Reagents : Use HATU or EDCI with HOAt to enhance coupling yields, especially for sterically hindered amines .
  • Solvent and Base : DMF or DCM with DIPEA (2–3 equiv.) improves solubility and deprotonation of the carboxylic acid .
  • Temperature Control : Reactions at 50°C for 12–24 hours balance reactivity and side-product minimization .

Advanced: How should researchers address discrepancies in crystallographic data during structural refinement?

Methodological Answer:

  • Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. For twinned crystals, SHELXD and SHELXE are recommended .
  • Validation Metrics : Cross-check residual density maps, R-factors, and ADPs. Discrepancies may indicate disorder; apply TWIN/BASF commands in SHELXL .
  • Alternative Methods : Compare with hydrogen bonding patterns (graph-set analysis) to validate hydrogen atom placement .

Advanced: What computational approaches predict the compound’s conformational flexibility and intermolecular interactions?

Methodological Answer:

  • Puckering Analysis : Use Cremer-Pople parameters to quantify ring puckering in the tetrahydrobenzothiophene core .
  • Hydrogen Bond Networks : Molecular dynamics simulations (e.g., AMBER) or DFT calculations (e.g., Gaussian) model interactions with biological targets or crystal packing .
  • QSAR Modeling : Correlate substituent effects (e.g., furan vs. phenyl groups) with activity using MOE or Schrödinger suites .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Replace the furan ring with other heterocycles (e.g., thiophene, pyridine) to assess electronic and steric effects .
  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to modulate solubility and target binding .
  • Activity Profiling : Test derivatives in enzymatic assays (e.g., RORγt modulation) and compare IC50_{50} values to identify pharmacophore requirements .

Basic: Which functional groups dictate the compound’s reactivity and stability?

Methodological Answer:

  • Carboxylic Acid : Prone to esterification or salt formation; store under inert conditions to prevent decarboxylation .
  • Amide Bond : Hydrolysis-sensitive; avoid prolonged exposure to acidic/basic conditions. Stabilize via intramolecular H-bonding with the benzothiophene core .
  • Furan Ring : Susceptible to electrophilic substitution; monitor for oxidation products (e.g., quinones) via TLC or HPLC .

Advanced: How to analyze hydrogen bonding patterns in crystal structures of this compound?

Methodological Answer:

  • Graph-Set Analysis : Classify H-bond motifs (e.g., chains, rings) using Etter’s formalism to identify packing motifs .
  • Software Tools : Mercury (CCDC) or CrystalExplorer visualize and quantify H-bond distances/angles .
  • Thermal Motion : Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static vs. dynamic disorder .

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